synthesis and chemical properties of 5-Hydroxydopamine hydrochloride
synthesis and chemical properties of 5-Hydroxydopamine hydrochloride
An In-depth Technical Guide to 5-Hydroxydopamine (B1203157) Hydrochloride for Researchers
Introduction
5-Hydroxydopamine (5-OHDA) hydrochloride, also known by its chemical name 5-(2-aminoethyl)benzene-1,2,3-triol hydrochloride, is a neurotoxic compound belonging to the family of catecholamines.[1] Structurally similar to the endogenous neurotransmitter dopamine (B1211576), 5-OHDA is a valuable tool in neuroscience research. Its primary application lies in its ability to selectively degenerate catecholaminergic (dopamine and norepinephrine) nerve terminals. This property makes it instrumental in creating experimental models for neurodegenerative disorders, particularly Parkinson's disease, and for studying the roles of specific neuronal populations.[2][3]
Unlike its more commonly used isomer, 6-hydroxydopamine (6-OHDA), 5-OHDA acts as a false neurotransmitter.[2] It is taken up by the same transport mechanisms as dopamine and norepinephrine (B1679862) but leads to a distinct profile of neurotoxicity, primarily through the generation of reactive oxygen species (ROS). This guide provides a comprehensive overview of the synthesis, chemical properties, and neurotoxic mechanisms of 5-Hydroxydopamine hydrochloride, intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
5-Hydroxydopamine hydrochloride is a solid, typically a powder, with properties that are crucial for its handling, storage, and experimental application.[4][5] Due to its propensity for oxidation, it requires careful storage and handling to maintain its integrity and activity.
| Property | Value | Reference(s) |
| IUPAC Name | 5-(2-aminoethyl)benzene-1,2,3-triol hydrochloride | [1] |
| Synonyms | 3,4,5-Trihydroxyphenethylamine hydrochloride | [4][6] |
| CAS Number | 5720-26-3 | [6][7][8] |
| Molecular Formula | C₈H₁₂ClNO₃ | [6][9] |
| Molecular Weight | 205.64 g/mol | [4][6] |
| Appearance | Solid powder | [1][4] |
| Melting Point | 218-220 °C (literature) | [4][5][7] |
| Solubility | Soluble in DMSO | [9] |
| Storage Temperature | -20°C | [8][9] |
| Purity | ≥95% - >99.0% | [6][8] |
Synthesis of 5-Hydroxydopamine Hydrochloride
The synthesis of 5-hydroxydopamine hydrochloride is a multi-step process that typically begins with a commercially available, appropriately substituted benzene (B151609) derivative. A plausible and efficient synthetic route starts from 3,4,5-trimethoxybenzaldehyde (B134019), proceeding through nitrostyrene (B7858105) formation, reduction, and subsequent demethylation to yield the final product.
Logical Synthesis Pathway
The following diagram illustrates a logical workflow for the synthesis of 5-Hydroxydopamine hydrochloride from 3,4,5-trimethoxybenzaldehyde.
Caption: Logical workflow for the synthesis of 5-Hydroxydopamine HCl.
General Experimental Protocol for Synthesis
Step 1: Henry Condensation to form 1-(3,4,5-Trimethoxyphenyl)-2-nitroethene
-
Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in a suitable solvent like glacial acetic acid.
-
Add nitromethane (1.5-2.0 eq) and a basic catalyst such as ammonium acetate (B1210297) (0.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol (B145695) to obtain the pure nitrostyrene derivative.
Step 2: Reduction to 3,4,5-Trimethoxyphenethylamine
-
Carefully add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) to a flask containing anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the nitrostyrene derivative from Step 1 in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 3-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0°C and quench sequentially by the slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to yield the crude amine.
Step 3: Demethylation to 5-Hydroxydopamine
-
Dissolve the 3,4,5-trimethoxyphenethylamine from Step 2 in a suitable solvent like dichloromethane (B109758) (DCM).
-
Cool the solution to -78°C (dry ice/acetone (B3395972) bath).
-
Slowly add a solution of boron tribromide (BBr₃) (3.0-4.0 eq) in DCM.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding methanol, followed by water.
-
The product will be in the aqueous layer, which can be purified or carried forward directly.
Step 4: Formation of the Hydrochloride Salt
-
Adjust the pH of the aqueous solution containing the free base from Step 3 to be acidic using concentrated HCl.
-
Evaporate the solvent under reduced pressure.
-
The resulting solid residue is triturated with a solvent like isopropanol or acetone to induce crystallization.
-
Filter the solid, wash with cold ether, and dry under vacuum to yield 5-Hydroxydopamine hydrochloride.
Neurotoxic Mechanism of Action
The neurotoxicity of 5-OHDA is rooted in its structural similarity to dopamine. This allows it to be recognized and transported into catecholaminergic neurons by dopamine transporters (DAT) and norepinephrine transporters (NET). Once inside the neuron, 5-OHDA exerts its toxic effects primarily through the generation of highly reactive oxygen species (ROS) and subsequent oxidative stress.[10][11]
The key events in the neurotoxic cascade are:
-
Uptake: Selective uptake into presynaptic terminals via DAT and NET.
-
Auto-oxidation: The trihydroxyphenyl ring of 5-OHDA is highly susceptible to oxidation at physiological pH. This process generates reactive species including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly damaging hydroxyl radicals (•OH).[4][9]
-
Mitochondrial Dysfunction: 5-OHDA and its oxidation products can inhibit key components of the mitochondrial respiratory chain, particularly Complex I and Complex IV.[11] This impairs ATP production and increases mitochondrial ROS generation, exacerbating cellular damage.
-
Oxidative Stress: The massive increase in ROS overwhelms the cell's antioxidant defenses, leading to widespread damage to lipids (lipid peroxidation), proteins (protein carbonylation), and DNA.[10][12]
-
Apoptotic Cascade: The combination of mitochondrial failure and severe oxidative stress triggers programmed cell death (apoptosis), involving the activation of caspases and other pro-apoptotic factors.[13]
Caption: Signaling pathway of 5-Hydroxydopamine-induced neurotoxicity.
Experimental Protocols and Workflow
The use of 5-OHDA requires precise and careful protocol execution to ensure reproducible results. Its instability in solution is a critical factor to manage.
Preparation of 5-OHDA Solutions
Due to its rapid oxidation in solution, 5-OHDA must be prepared fresh immediately before use. The inclusion of an antioxidant is mandatory to prevent degradation.[14][15]
-
Solvent Preparation: Use deoxygenated, sterile saline (0.9% NaCl) or an appropriate cell culture medium. To deoxygenate, bubble with nitrogen or argon gas for at least 15-20 minutes.
-
Antioxidant: Add an antioxidant such as ascorbic acid (0.1-0.2 mg/mL) or sodium metabisulfite (B1197395) (0.1%) to the solvent.[15]
-
Dissolution: Weigh the required amount of 5-Hydroxydopamine hydrochloride powder in a sterile microfuge tube.
-
Add the prepared antioxidant-containing solvent to the powder and vortex briefly to dissolve. The solution may have a slight yellow or pink hue, which will darken upon oxidation.
-
Protection from Light: Wrap the tube in aluminum foil to protect the solution from light, which can accelerate degradation.
-
Use Immediately: Use the prepared solution as quickly as possible, ideally within minutes of preparation.
In Vitro Neurotoxicity Protocol (Example using SH-SY5Y cells)
This protocol outlines a general method for assessing the neurotoxic effects of 5-OHDA on a human neuroblastoma cell line.
-
Cell Culture: Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well. Allow them to adhere and grow for 24 hours.
-
Treatment: Prepare a range of 5-OHDA concentrations (e.g., 10 µM to 200 µM) in a low-serum medium immediately before application, following the protocol in section 5.1.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of 5-OHDA. Include a vehicle control (medium with antioxidant only).
-
Incubation: Incubate the cells with the toxin for a specified period, typically 24 hours.
-
Viability Assessment (MTT Assay):
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well (10% of the well volume) and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the resulting formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
In Vivo Neurotoxin Lesioning Protocol (Example in Rodents)
This protocol describes the creation of a unilateral lesion in the medial forebrain bundle (MFB) to model Parkinson's disease. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Anesthetize the animal (e.g., a 250-300g male Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the coordinates for the target brain region (e.g., MFB) relative to bregma.
-
Drill a small burr hole through the skull at the marked coordinates.
-
-
Toxin Injection:
-
Prepare a fresh solution of 5-OHDA (e.g., 8 µg in 4 µL of sterile saline with 0.1% ascorbic acid).
-
Lower a Hamilton syringe needle to the target depth.
-
Infuse the 5-OHDA solution slowly over several minutes (e.g., 1 µL/min) to allow for diffusion.
-
Leave the needle in place for an additional 5-10 minutes post-injection to prevent backflow.
-
Slowly retract the needle.
-
-
Post-Operative Care: Suture the scalp incision. Administer analgesics and monitor the animal during recovery. Allow 2-3 weeks for the lesion to fully develop before behavioral or histological analysis.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vitro study investigating the neuroprotective effects of a compound against 5-OHDA-induced toxicity.
Caption: Typical workflow for an in vitro 5-OHDA neurotoxicity experiment.
References
- 1. 5-Hydroxydopamine | C8H11NO3 | CID 114772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-hydroxydopamine, unspecific centrally acting false neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-羟基多巴胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-羟基多巴胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-HYDROXYDOPAMINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 5-HYDROXYDOPAMINE HYDROCHLORIDE | 5720-26-3 [chemicalbook.com]
- 8. abmole.com [abmole.com]
- 9. 5-HYDROXYDOPAMINE HYDROCHLORIDE | 5720-26-3 [amp.chemicalbook.com]
- 10. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]
- 11. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of 6-hydroxydopamine-induced oxidative damage by 4,5-dihydro-3H-2-benzazepine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The stability of 6-hydroxydopamine under minipump conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ≥97% (titration), powder, neurotoxin | Sigma-Aldrich [sigmaaldrich.com]
